molecular formula C8H5ClN2O5 B8756316 4'-Chloro-3',5'-dinitroacetophenone CAS No. 52129-70-1

4'-Chloro-3',5'-dinitroacetophenone

Cat. No.: B8756316
CAS No.: 52129-70-1
M. Wt: 244.59 g/mol
InChI Key: HRQFCDXXFJOADN-UHFFFAOYSA-N
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Description

4'-Chloro-3',5'-dinitroacetophenone is a nitro-substituted acetophenone derivative characterized by a chloro group at the 4' position and nitro groups at the 3' and 5' positions on the aromatic ring. It is synthesized via Friedel-Crafts acylation using 3,5-dinitro-p-toluoyl chloride and chlorobenzene in the presence of aluminum chloride, yielding a product with a melting point of 118°C . This compound serves as a precursor in organic synthesis, particularly in reactions involving nitration and electrophilic substitution.

Properties

CAS No.

52129-70-1

Molecular Formula

C8H5ClN2O5

Molecular Weight

244.59 g/mol

IUPAC Name

1-(4-chloro-3,5-dinitrophenyl)ethanone

InChI

InChI=1S/C8H5ClN2O5/c1-4(12)5-2-6(10(13)14)8(9)7(3-5)11(15)16/h2-3H,1H3

InChI Key

HRQFCDXXFJOADN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 4'-Chloro-3',5'-dinitroacetophenone and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Hazards
This compound C₈H₅ClN₂O₅ 244.59 4'-Cl, 3',5'-NO₂ 118 Synthetic intermediate; reactive nitro groups enable electrophilic substitution
4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (Musk Ketone) C₁₄H₁₈N₂O₅ 294.30 4'-t-Bu, 2',6'-Me, 3',5'-NO₂ Not reported Fragrance industry; classified as Group B carcinogen (H351)
5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone C₉H₈ClNO₄ 229.62 5'-Cl, 2'-OH, 4'-Me, 3'-NO₂ Not reported Intermediate in pharmaceutical synthesis
4'-Hydroxy-3',5'-dimethoxyacetophenone C₁₀H₁₂O₄ 196.20 4'-OH, 3',5'-OMe Not reported Used in cosmetics and polymer industries
3,5-Dinitroacetophenone C₈H₆N₂O₅ 210.14 3,5-NO₂ 178–180* Reacts with amines to form naphthalenic derivatives

*Melting point reported for reaction product (1-methyl-3-diethylamino-5,7-dinitronaphthalene).

Key Research Findings

  • Environmental and Safety Considerations : Musk ketone’s high logP (4.24 at 25°C) indicates significant hydrophobicity, contributing to bioaccumulation risks in aquatic environments . Regulatory frameworks (e.g., EU REACH) mandate hazard labeling for nitroaromatic compounds .
  • Thermal Stability: Nitro groups in this compound may pose explosion risks under extreme conditions, necessitating careful handling compared to methoxy- or hydroxy-substituted derivatives .

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